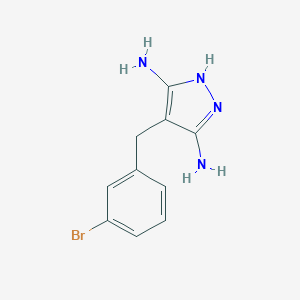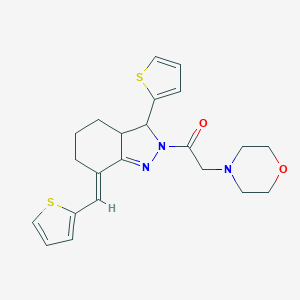![molecular formula C20H16ClN3OS B292136 2-[(4-chlorophenyl)methylsulfanyl]-4-oxo-6-(2-phenylethyl)-1H-pyrimidine-5-carbonitrile](/img/structure/B292136.png)
2-[(4-chlorophenyl)methylsulfanyl]-4-oxo-6-(2-phenylethyl)-1H-pyrimidine-5-carbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[(4-chlorophenyl)methylsulfanyl]-4-oxo-6-(2-phenylethyl)-1H-pyrimidine-5-carbonitrile is a chemical compound that belongs to the pyrimidine family. This compound has been extensively studied for its potential therapeutic applications in various diseases.
作用机制
The mechanism of action of 2-[(4-chlorophenyl)methylsulfanyl]-4-oxo-6-(2-phenylethyl)-1H-pyrimidine-5-carbonitrile is not fully understood. However, it has been suggested that this compound may act by inhibiting the activity of certain enzymes involved in cell proliferation and survival. It has also been shown to inhibit the expression of certain genes involved in inflammation and cancer progression.
Biochemical and Physiological Effects:
2-[(4-chlorophenyl)methylsulfanyl]-4-oxo-6-(2-phenylethyl)-1H-pyrimidine-5-carbonitrile has been shown to have several biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit the activity of certain enzymes involved in cell proliferation and survival, and inhibit the expression of certain genes involved in inflammation and cancer progression. This compound has also been shown to have antiviral properties and has been tested against several viruses, including HIV and hepatitis B virus.
实验室实验的优点和局限性
One of the advantages of using 2-[(4-chlorophenyl)methylsulfanyl]-4-oxo-6-(2-phenylethyl)-1H-pyrimidine-5-carbonitrile in lab experiments is its potential therapeutic applications. This compound has been shown to have anticancer, antiviral, and anti-inflammatory properties, which makes it a promising candidate for further research. However, one of the limitations of using this compound in lab experiments is its potential toxicity. Further studies are needed to determine the optimal dosage and potential side effects of this compound.
未来方向
There are several future directions for research on 2-[(4-chlorophenyl)methylsulfanyl]-4-oxo-6-(2-phenylethyl)-1H-pyrimidine-5-carbonitrile. One of the directions is to further investigate its potential therapeutic applications in various diseases, including cancer, viral infections, and inflammatory diseases. Another direction is to determine the optimal dosage and potential side effects of this compound. Additionally, further studies are needed to determine the mechanism of action of this compound and to identify potential targets for drug development.
合成方法
The synthesis of 2-[(4-chlorophenyl)methylsulfanyl]-4-oxo-6-(2-phenylethyl)-1H-pyrimidine-5-carbonitrile involves the reaction of 2-[(4-chlorophenyl)methylsulfanyl]-4,6-dioxo-1,4,5,6-tetrahydropyrimidine-5-carbonitrile with phenethylamine in the presence of a base. The reaction proceeds through the formation of an imine intermediate, which is subsequently reduced to yield the desired product.
科学研究应用
2-[(4-chlorophenyl)methylsulfanyl]-4-oxo-6-(2-phenylethyl)-1H-pyrimidine-5-carbonitrile has been studied extensively for its potential therapeutic applications. It has been shown to have anticancer, antiviral, and anti-inflammatory properties. This compound has been tested against various cancer cell lines, including lung, breast, and colon cancer, and has been found to induce apoptosis in these cells.
属性
分子式 |
C20H16ClN3OS |
|---|---|
分子量 |
381.9 g/mol |
IUPAC 名称 |
2-[(4-chlorophenyl)methylsulfanyl]-4-oxo-6-(2-phenylethyl)-1H-pyrimidine-5-carbonitrile |
InChI |
InChI=1S/C20H16ClN3OS/c21-16-9-6-15(7-10-16)13-26-20-23-18(17(12-22)19(25)24-20)11-8-14-4-2-1-3-5-14/h1-7,9-10H,8,11,13H2,(H,23,24,25) |
InChI 键 |
QTJQPINZJBICMF-UHFFFAOYSA-N |
手性 SMILES |
C1=CC=C(C=C1)CCC2=C(C(=O)N=C(N2)SCC3=CC=C(C=C3)Cl)C#N |
SMILES |
C1=CC=C(C=C1)CCC2=C(C(=O)N=C(N2)SCC3=CC=C(C=C3)Cl)C#N |
规范 SMILES |
C1=CC=C(C=C1)CCC2=C(C(=O)N=C(N2)SCC3=CC=C(C=C3)Cl)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2,7-Diamino-5-phenyl-3-(2-thienylmethyl)pyrazolo[1,5-a]pyrimidine-6-carbonitrile](/img/structure/B292058.png)
![2,7-diamino-3-[(4-methylphenyl)methyl]-5-pyridin-3-yl-1,5-dihydropyrazolo[1,5-a]pyrimidine-6-carbonitrile](/img/structure/B292059.png)
![2-{[4-cyclohexyl-5-(4,5-dihydro-2H-benzo[g]indazol-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B292060.png)
![3-(1,3,4-oxadiazol-2-yl)-4,5-dihydro-2H-benzo[g]indazole](/img/structure/B292062.png)


![2-cyano-N-methyl-3-oxo-3-(1-phenyl-4,5-dihydro-1H-benzo[g]indazol-3-yl)propanethioamide](/img/structure/B292067.png)
![2-{[4-allyl-5-(1-phenyl-4,5-dihydro-1H-benzo[g]indazol-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B292068.png)
![N-methyl-N'-({[4-methyl-5-(1-phenyl-4,5-dihydro-1H-benzo[g]indazol-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)urea](/img/structure/B292069.png)
![2-{[5-(1-phenyl-4,5-dihydro-1H-benzo[g]indazol-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(2-thienyl)ethanone](/img/structure/B292070.png)

![2-[(2-chlorobenzyl)sulfanyl]-4-(4-methylphenyl)-1H-imidazol-1-amine](/img/structure/B292074.png)
![2-[(4-chlorobenzyl)sulfanyl]-4-phenyl-1H-imidazol-1-amine](/img/structure/B292076.png)